
Spectral Analysis of 2-Chloro-3-methoxy-5-
methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Chloro-3-methoxy-5-

methylpyridine

CAS No.: 1203499-46-0

Cat. No.: B599042

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative with potential

applications in pharmaceutical and agrochemical research. As with any compound intended for

use in a regulated environment, rigorous analytical characterization is paramount to confirm its

identity, purity, and stability. This technical guide provides an in-depth overview of the expected

spectral data for 2-Chloro-3-methoxy-5-methylpyridine, covering Nuclear Magnetic

Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and

Liquid Chromatography-Mass Spectrometry (LC-MS).

Due to the limited availability of publicly accessible experimental spectra for this specific

molecule (CAS No. 1203499-46-0), this guide will leverage data from structurally similar

compounds and established principles of analytical chemistry to provide a robust predictive

analysis. This approach offers a foundational framework for researchers to interpret their own
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experimental data. The molecular structure and key identifiers for 2-Chloro-3-methoxy-5-
methylpyridine are provided below.

Identifier Value

IUPAC Name 2-Chloro-3-methoxy-5-methylpyridine

CAS Number 1203499-46-0

Molecular Formula C₇H₈ClNO

Molecular Weight 157.60 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-methoxy-5-methylpyridine are based

on the analysis of substituent effects on the pyridine ring.

¹H NMR Spectroscopy: A Predictive Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl and methoxy groups. The chemical shifts are influenced by the electron-withdrawing

nature of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-

donating effect of the methoxy and methyl groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-4 ~7.4 - 7.6 Doublet 1H

H-6 ~7.9 - 8.1 Doublet 1H

OCH₃ ~3.9 - 4.1 Singlet 3H

CH₃ ~2.3 - 2.5 Singlet 3H

Causality Behind Predictions:
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Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in

the downfield region due to the aromatic ring current. The H-6 proton is anticipated to be the

most downfield, influenced by the adjacent nitrogen and the para-chloro substituent. The H-4

proton will be slightly upfield relative to H-6. Their coupling (a small meta-coupling) would

result in doublets.

Methoxy Protons (OCH₃): The protons of the methoxy group are expected to appear as a

singlet in the range of 3.9-4.1 ppm, a typical region for methoxy groups attached to an

aromatic ring.

Methyl Protons (CH₃): The protons of the methyl group at the C-5 position will also appear as

a singlet, typically in the range of 2.3-2.5 ppm.

¹³C NMR Spectroscopy: A Predictive Interpretation
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts are predicted based on the known effects of chloro, methoxy, and methyl

substituents on a pyridine ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm)

C-2 ~155 - 158

C-3 ~150 - 153

C-4 ~135 - 138

C-5 ~130 - 133

C-6 ~145 - 148

OCH₃ ~55 - 58

CH₃ ~17 - 20

Causality Behind Predictions:
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C-2 and C-3: The carbons directly attached to the electronegative chlorine and oxygen

atoms will be significantly deshielded and appear at the lowest field.

C-4, C-5, and C-6: These carbons will have chemical shifts influenced by their position

relative to the nitrogen atom and the various substituents.

OCH₃ and CH₃: The carbons of the methoxy and methyl groups will appear in the upfield

region, consistent with sp³ hybridized carbons.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-methoxy-5-
methylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or

APT) is recommended to distinguish between CH, CH₂, and CH₃ signals.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal

(0.00 ppm for ¹H and 0.0 ppm for ¹³C).
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Sample Preparation

Data Acquisition (400 MHz NMR)

Data Processing Spectral Analysis
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Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase & Baseline Correction Calibrate to TMS Structure Elucidation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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